methanone CAS No. 107401-72-9](/img/structure/B2695561.png)
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone” is a chemical compound with the molecular formula C16H11Cl2N3OS . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 364.24 . The structure of this compound includes a thiazole ring, which is a type of heterocyclic compound .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone”:
Pharmaceutical Research
This compound is often explored for its potential as a pharmaceutical intermediate. Its unique structure, combining thiazole and aniline derivatives, makes it a candidate for developing new drugs, particularly in the fields of oncology and infectious diseases. Researchers investigate its ability to inhibit specific enzymes or pathways critical to disease progression .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use as a herbicide or pesticide. Its chemical properties allow it to interact with biological systems in plants and pests, potentially leading to the development of new agrochemicals that can protect crops from various threats .
Material Science
The compound’s unique molecular structure makes it a subject of interest in material science. Researchers explore its potential in creating new polymers or materials with specific properties, such as enhanced durability, thermal stability, or electrical conductivity. These materials could have applications in various industries, including electronics and manufacturing .
Environmental Science
Environmental scientists study this compound to understand its behavior and impact in ecosystems. Its degradation products and interactions with environmental factors are analyzed to assess its potential toxicity and environmental persistence. This research is crucial for developing strategies to mitigate any adverse environmental effects .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand the mechanisms of enzyme action and the effects of different inhibitors on metabolic processes .
Toxicology
Toxicologists investigate the compound’s effects on living organisms to determine its safety and potential risks. Studies focus on its acute and chronic toxicity, potential carcinogenicity, and effects on different organ systems. This research is essential for assessing the compound’s safety for use in various applications .
Synthetic Chemistry
Synthetic chemists use this compound as a building block for creating more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Electrochemical Applications
The compound is also studied for its electrochemical properties. Researchers explore its behavior in different electrochemical environments to develop new sensors, batteries, or other electrochemical devices. Its unique structure can contribute to improved performance and stability in these applications .
Eigenschaften
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-10-3-1-9(2-4-10)13(22)14-15(19)21-16(23-14)20-12-7-5-11(18)6-8-12/h1-8H,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHRXUGFSMBLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)
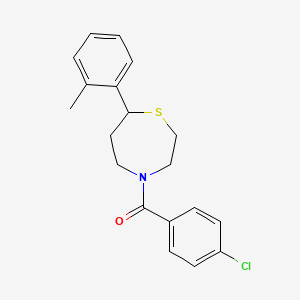
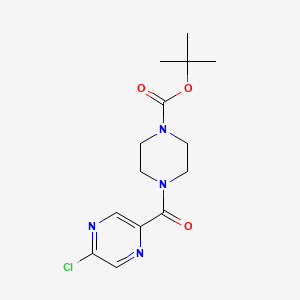
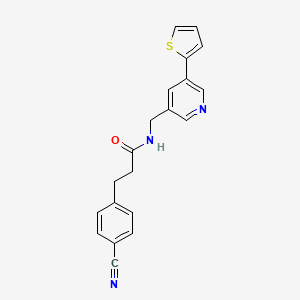
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)
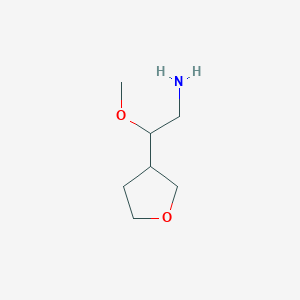

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2695491.png)

![2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2695494.png)
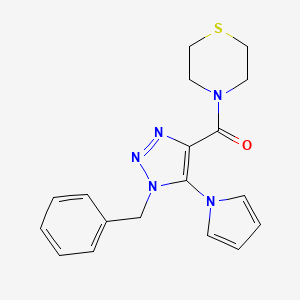
![5-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2695497.png)
![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2695500.png)